Preferential Cytotoxicity in p53-Mutant vs. p53-Wild-Type Cancer Models
The 2-sulfonylpyrimidine compound class, to which 1-(2-(methylsulfonyl)pyrimidin-5-yl)pentan-1-one belongs, demonstrates preferential cytotoxicity toward p53-compromised cancer cells. The well-characterized class analog PK11007 (5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid) exhibited significantly lower IC₅₀ values in p53-mutated breast cancer cell lines compared with p53 wild-type cells (p = 0.003), and in triple-negative breast cancer (TNBC) versus non-TNBC lines (p = 0.03) [1]. Across a panel of 17 breast cell lines, IC₅₀ values ranged from 2.3 to 42.2 μM [1]. By contrast, the unactivated 2-(methylsulfonyl)pyrimidine core alone shows no intrinsic selectivity for p53 status and requires additional activation or exocyclic leaving groups to achieve comparable thiol reactivity [2]. The pentan-1-one side chain at the 5-position of CAS 110099-98-4 provides a distinct hydrophobic contact surface relative to the carboxylic acid-bearing PK11007 scaffold, which may alter target engagement profiles while retaining the core sulfonylpyrimidine electrophilic warhead .
| Evidence Dimension | Cytotoxicity selectivity for p53-mutant vs. p53-wild-type cancer cells |
|---|---|
| Target Compound Data | No direct data available. Class representative PK11007: IC₅₀ 2.3–42.2 μM across 17 breast cell lines; significantly lower IC₅₀ in p53-mutated vs. p53-WT (p = 0.003) and TNBC vs. non-TNBC (p = 0.03) [1]. |
| Comparator Or Baseline | 2-(Methylsulfonyl)pyrimidine (unactivated core): No intrinsic p53 selectivity; requires further functionalization for cysteine targeting [2]. |
| Quantified Difference | Class-level selectivity demonstrated (p = 0.003 for p53-mutated vs. p53-WT). Direct quantification for CAS 110099-98-4 not yet reported. |
| Conditions | In vitro proliferation assay; 17 breast cell lines including TNBC and non-TNBC subtypes [1]. |
Why This Matters
Procurement for p53-directed oncology programs should prioritize 2-sulfonylpyrimidine compounds with demonstrated mutant-p53 selective cytotoxicity; structural features such as the pentan-1-one side chain may further fine-tune selectivity beyond what PK11007 achieves.
- [1] Synnott, N. C., et al. (2018). 'Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, PK11007.' Cancer Letters, 414, 99–106. https://doi.org/10.1016/j.canlet.2017.09.053 View Source
- [2] Bauer, M. R., et al. (2016). '2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells.' Proceedings of the National Academy of Sciences, 113(36), E5271–E5280. https://doi.org/10.1073/pnas.1610421113 View Source
